molecular formula C15H17N3O4S2 B2818388 4-((3-(5-(Allylthio)-1,3,4-oxadiazol-2-yl)phenyl)sulfonyl)morpholine CAS No. 912906-33-3

4-((3-(5-(Allylthio)-1,3,4-oxadiazol-2-yl)phenyl)sulfonyl)morpholine

Cat. No.: B2818388
CAS No.: 912906-33-3
M. Wt: 367.44
InChI Key: LYKSMZQBHYYYSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((3-(5-(Allylthio)-1,3,4-oxadiazol-2-yl)phenyl)sulfonyl)morpholine is a useful research compound. Its molecular formula is C15H17N3O4S2 and its molecular weight is 367.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds containing 1,3,4-oxadiazole rings and morpholine groups are synthesized through various chemical reactions, often involving the condensation of appropriate precursors. For example, the synthesis of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine involved refluxing 1,3,4-oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, characterized by NMR, IR, and Mass spectral studies, and confirmed by single crystal X-ray diffraction studies (Mamatha S.V et al., 2019).

Biological Activity

These compounds have been investigated for various biological activities, including antimicrobial, antioxidant, anti-tuberculosis, and anti-diabetic activities. For instance, a synthesized compound showed remarkable anti-tuberculosis activity and superior antimicrobial activity, with minimal inhibitory concentration (MIC) values lower than standard treatments (Mamatha S.V et al., 2019). Another study focused on the synthesis and evaluation of antimicrobial and hemolytic activity of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives, with some compounds found to be active against selected microbial species (Samreen Gul et al., 2017).

Structural Analysis

Structural analysis of these compounds, including X-ray crystallography and spectroscopic methods, reveals insights into their molecular configurations and potential interaction mechanisms with biological targets. For example, the crystal structure of a related compound showed specific lattice parameters and a residual factor, providing a basis for understanding its biological activity (Mamatha S.V et al., 2019).

Anticancer Potential

Some derivatives have been explored for their anticancer activities, synthesizing and evaluating novel series with the intention of developing biologically active compounds with anti-inflammatory and anticancer properties (M. Somashekhar & R. Kotnal, 2019).

Properties

IUPAC Name

4-[3-(5-prop-2-enylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S2/c1-2-10-23-15-17-16-14(22-15)12-4-3-5-13(11-12)24(19,20)18-6-8-21-9-7-18/h2-5,11H,1,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKSMZQBHYYYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NN=C(O1)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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